4-TERT-BUTYL-N-(5-METHYL-12-OXAZOL-3-YL)CYCLOHEXANE-1-CARBOXAMIDE
Overview
Description
4-TERT-BUTYL-N-(5-METHYL-12-OXAZOL-3-YL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound featuring a cyclohexane ring substituted with a tert-butyl group and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-(5-METHYL-12-OXAZOL-3-YL)CYCLOHEXANE-1-CARBOXAMIDE typically involves the formation of the isoxazole ring followed by its attachment to the cyclohexane carboxamide. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-(5-METHYL-12-OXAZOL-3-YL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the cyclohexane ring.
Substitution: The tert-butyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring may yield different oxo derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-TERT-BUTYL-N-(5-METHYL-12-OXAZOL-3-YL)CYCLOHEXANE-1-CARBOXAMIDE has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-TERT-BUTYL-N-(5-METHYL-12-OXAZOL-3-YL)CYCLOHEXANE-1-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl-2-methyl-N-(5-methyl-3-isoxazolyl)-3-furamide
- tert-Butyl 3-[5-(3-methyl-5-isoxazolyl)-2-(methylsulfonyl)-4-pyrimidinyl]-1-piperidinecarboxylate
Uniqueness
4-TERT-BUTYL-N-(5-METHYL-12-OXAZOL-3-YL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to its specific combination of a cyclohexane ring, tert-butyl group, and isoxazole moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not fulfill.
Properties
IUPAC Name |
4-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)cyclohexane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-10-9-13(17-19-10)16-14(18)11-5-7-12(8-6-11)15(2,3)4/h9,11-12H,5-8H2,1-4H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUSCWSCZVXABT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCC(CC2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.